REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:13])[C:4]2[C:9]([C:10](=[O:12])[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.N12CCCN=C1C[CH2:18][CH2:17][CH2:16][CH2:15]2.C([OH:27])C>>[C:16]([C:17]1[O:1][C:2]2[C:3](=[O:13])[C:4]3[C:9]([C:10](=[O:12])[C:11]=2[CH:18]=1)=[CH:8][CH:7]=[CH:6][CH:5]=3)(=[O:27])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with water
|
Type
|
FILTRATION
|
Details
|
the solids are collected by filtration
|
Type
|
WASH
|
Details
|
These solids are washed with aqueous sodium bicarbonate, aqueous acetic acid, water, and ethanol
|
Type
|
CUSTOM
|
Details
|
The product is isolated
|
Type
|
CUSTOM
|
Details
|
collecting the solids
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a cake of charcoal and Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, which
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(O1)C(C1=CC=CC=C1C2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |